(1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride
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Overview
Description
(1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is known for its unique stereochemistry and is often used as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane-1,2-diamine.
Methylation: The primary amine groups are methylated using methyl iodide or dimethyl sulfate under basic conditions to form N1,N1-dimethylcyclohexane-1,2-diamine.
Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Methylation: Using continuous flow reactors for the methylation step to enhance efficiency.
Automated Resolution: Employing automated systems for chiral resolution to separate the enantiomers.
Salt Formation: Large-scale reactors are used for the formation of the dihydrochloride salt, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
(1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound acts as a chiral ligand, binding to metal centers and facilitating asymmetric catalysis. The pathways involved include:
Coordination to Metal Centers: The diamine coordinates to metal ions, forming stable complexes.
Induction of Chirality: The chiral environment induces enantioselectivity in catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: A similar compound without the N1,N1-dimethyl groups.
(1S,2S)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride: The enantiomer of the compound .
Uniqueness
(1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride is unique due to its specific stereochemistry, which imparts distinct properties in asymmetric synthesis. Its ability to form stable complexes with metal ions makes it particularly valuable in catalytic applications.
Biological Activity
(1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride is a chiral diamine compound with potential applications in medicinal chemistry and catalysis. Its unique structural features contribute to its biological activity, making it a subject of interest in various research studies.
- Molecular Formula : C8H20Cl2N2
- Molecular Weight : 215.1638 g/mol
- CAS Number : 473918-41-1
- Melting Point : >250 °C
- Boiling Point : 284.8 °C at 760 mmHg
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its role as a ligand in catalysis and its potential therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine exhibit significant antimicrobial properties. For instance, studies have shown that certain diamines can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of bacterial cell membranes or interference with metabolic pathways .
Cytotoxic Effects
In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. For example, MTT assays have been employed to assess the viability of various cancer cell lines after treatment with diamine derivatives. The results suggest that the compound may exhibit selective toxicity towards certain cancer cells while sparing normal cells .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Ligand Properties : As a ligand, it can facilitate metal-catalyzed reactions which may lead to the formation of reactive species that can interact with biological macromolecules.
- Cell Membrane Interaction : The lipophilic nature of the compound allows it to penetrate cell membranes, potentially leading to membrane destabilization and apoptosis in susceptible cells .
Case Studies
Several case studies highlight the biological activity of related compounds:
Properties
IUPAC Name |
(1R,2R)-2-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-10(2)8-6-4-3-5-7(8)9;;/h7-8H,3-6,9H2,1-2H3;2*1H/t7-,8-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJVMZDYSWJIIG-RHJRFJOKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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